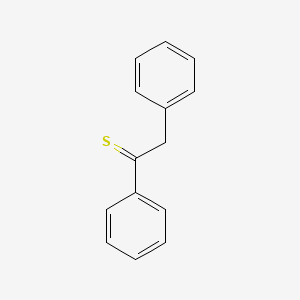
1,2-Diphenylethanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2-Diphenylethanethione (C₁₄H₁₀S₂) is a sulfur-containing analogue of 1,2-diphenylethanedione (benzil), where the two ketone oxygen atoms are replaced by thioketone groups (C=S). While direct experimental data on this compound are scarce in the provided literature, its structural similarities to well-studied diaryl ethane derivatives allow for informed comparisons. Thioketones, in general, exhibit distinct photochemical behavior and nucleophilic reactivity compared to their ketone counterparts, making them valuable in organic synthesis and materials science .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Physical Properties
Key physical properties of 1,2-diphenylethanethione and related compounds are compared below:
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Key Features |
|---|---|---|---|---|---|
| This compound* | C₁₄H₁₀S₂ | 258.36 | N/A | N/A | Hypothetical thioketone analogue |
| 1,2-Diphenylethanedione | C₁₄H₁₀O₂ | 210.23 | 154.0 | - | Classic diketone (benzil) |
| 1,2-Diphenylethane | C₁₄H₁₄ | 182.26 | 51.5 | 270.3 | Hydrocarbon (bibenzyl) |
| Diphenylacetylene | C₁₄H₁₀ | 178.23 | 312.4 | - | Alkyne with high thermal stability |
| Diphenyl ether | C₁₂H₁₀O | 170.21 | 32.1 | 233.9 | Ether with low polarity |
Key Observations :
- 1,2-Diphenylethanedione (benzil) has a high melting point (154°C), typical of rigid, planar diketones .
- Diphenylacetylene exhibits exceptional thermal stability (mp 312.4°C), attributed to its linear, conjugated structure .
- 1,2-Diphenylethane (bibenzyl) is a flexible hydrocarbon with lower melting and boiling points, reflecting weaker van der Waals interactions .
Reactivity and Spectral Characteristics
1,2-Diphenylethanedione vs. Thioketones
- Nucleophilic Reactivity : Benzil readily forms hydrazones and oximes via nucleophilic attack at the carbonyl groups . Thioketones, however, exhibit enhanced electrophilicity due to the polarizable C=S bond, enabling faster reactions with amines and hydrazines .
- Spectroscopy : Benzil’s IR spectrum shows strong C=O stretches near 1670 cm⁻¹, whereas thioketones display C=S stretches at lower frequencies (~1200–1050 cm⁻¹) . NMR spectra of benzil derivatives (e.g., dihydrazones) show distinct aromatic proton shifts due to conjugation effects .
Comparison with 1,2-Diphenylethane
- Photoreactivity: Benzil undergoes Norrish-type photochemical reactions, while 1,2-diphenylethane lacks photoreactivity due to the absence of carbonyl groups .
- Synthetic Utility: Benzil is a precursor to heterocycles (e.g., quinoxalines), whereas 1,2-diphenylethane is used as a solvent or plasticizer .
Research Findings and Data Gaps
- Synthesis Challenges: Isolation of thioketones is complicated by their tendency to dimerize or oxidize. highlights similar challenges in isolating reactive intermediates like 1-phenylcyclobutanol .
- Biological Activity : Analogues such as 1,5-diphenyl-1,3-pentenedione derivatives () demonstrate antiproliferative effects, suggesting that this compound derivatives could be explored for medicinal chemistry .
- Thermal Stability : Thermolytic studies of deuterated 1,2-diphenylethane () reveal decomposition pathways that may differ for thioketones due to sulfur’s radical-stabilizing effects .
Properties
Molecular Formula |
C14H12S |
|---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
1,2-diphenylethanethione |
InChI |
InChI=1S/C14H12S/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2 |
InChI Key |
WGNHYOSRJXYRMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















